molecular formula C9H12N2O B3032346 4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one CAS No. 1439903-14-6

4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one

Cat. No.: B3032346
CAS No.: 1439903-14-6
M. Wt: 164.20
InChI Key: NRWQAICWESUEPT-UHFFFAOYSA-N
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Description

4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with an amino group and a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are often chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted pyridine derivatives .

Scientific Research Applications

4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(cyclopropylmethyl)pyridin-3(1H)-one
  • 4-Amino-1-(cyclopropylmethyl)pyridin-3(1H)-one
  • 4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-thione

Uniqueness

4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropylmethyl group provides steric hindrance, affecting its reactivity and interactions with biological targets .

Properties

IUPAC Name

4-amino-1-(cyclopropylmethyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-8-3-4-11(9(12)5-8)6-7-1-2-7/h3-5,7H,1-2,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWQAICWESUEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CC(=CC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101239722
Record name 2(1H)-Pyridinone, 4-amino-1-(cyclopropylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101239722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439903-14-6
Record name 2(1H)-Pyridinone, 4-amino-1-(cyclopropylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439903-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(1H)-Pyridinone, 4-amino-1-(cyclopropylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101239722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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